![molecular formula C8H5ClN2O2 B1360829 4-chloro-1H-indazole-6-carboxylic acid CAS No. 885523-25-1](/img/structure/B1360829.png)
4-chloro-1H-indazole-6-carboxylic acid
Overview
Description
4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a chlorine atom at the fourth position and a carboxylic acid group at the sixth position on the indazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-1H-indazole-6-carboxylic acid are likely to be kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering cell signaling pathways and affecting cellular processes such as cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of SGK could affect a variety of cellular processes, including cell survival, proliferation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially providing a therapeutic effect in cancer treatment .
Biochemical Analysis
Biochemical Properties
4-chloro-1H-indazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth. Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these enzymes, preventing them from phosphorylating their substrates. This inhibition can result in the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, it can induce toxic effects, such as liver and kidney damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to changes in the levels of metabolites and affect the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
4-Chloro-1H-indazole-6-carboxylic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of anti-inflammatory and anti-cancer drugs. For instance, compounds derived from this indazole structure have been investigated for their ability to inhibit specific enzymes linked to cancer progression.
Case Study: Anti-Cancer Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives that exhibited potent activity against certain cancer cell lines. The research focused on modifying the carboxylic acid group to enhance bioactivity and selectivity towards cancerous cells .
Biochemical Research
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. This compound aids in elucidating biochemical pathways and understanding disease mechanisms.
Case Study: Enzyme Inhibition Studies
Research conducted on the inhibition of specific kinases demonstrated that derivatives of this compound could effectively inhibit target enzymes involved in cell signaling pathways associated with cancer. The findings suggest potential therapeutic applications for these compounds in targeted cancer therapies .
Material Science
The unique chemical properties of this compound make it a candidate for developing new materials, including polymers and coatings. Its ability to form stable complexes with metals enhances its utility in material science.
Case Study: Polymer Synthesis
A study explored the incorporation of this compound into polymer matrices to create materials with enhanced thermal stability and mechanical properties. The results indicated that these polymers could be used in high-performance applications such as aerospace and automotive components .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential role in developing agrochemicals, including herbicides and fungicides. The goal is to create more effective crop protection strategies that minimize environmental impact.
Case Study: Development of Herbicides
Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. Field trials demonstrated improved crop yields when these compounds were applied, indicating their potential as effective agrochemicals .
Analytical Chemistry
This compound is also utilized in analytical chemistry for various techniques such as chromatography and spectroscopy. It serves as a standard for identifying and quantifying other compounds within complex mixtures.
Case Study: Chromatographic Analysis
A study detailed the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations. The compound's stability under various conditions made it an ideal choice for ensuring accurate measurements .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-carboxylic acid: Lacks the chlorine atom at the fourth position, resulting in different reactivity and biological activity.
4-bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
Uniqueness
4-chloro-1H-indazole-6-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various derivatives .
Biological Activity
4-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₆ClN₂O₂
- Molecular Weight : Approximately 196.61 g/mol
- Functional Groups : Contains a chloro group at the 4-position and a carboxylic acid at the 6-position of the indazole ring.
Target Enzymes
The primary biological targets of this compound are kinases, notably:
- CHK1 and CHK2 : These kinases are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- SGK (Serum/Glucocorticoid-regulated Kinase) : Implicated in various cellular processes, including survival signaling.
Mode of Action
The compound exerts its effects through:
- Inhibition of Tyrosine Kinases : This inhibition disrupts critical signaling pathways involved in proliferation and survival, leading to decreased tumor growth and increased apoptosis in cancer cells.
- Cell Cycle Disruption : By inhibiting CHK1 and CHK2, the compound can induce cell death by preventing proper cell cycle progression.
Antitumor Activity
This compound has shown significant antitumor activity:
- Cell Proliferation Inhibition : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines by interfering with their signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy .
Antimicrobial Properties
Recent studies have also highlighted its antimicrobial potential:
- Activity Against Fungal Strains : The compound exhibits activity against Candida albicans and other fungal strains, making it a candidate for antifungal drug development .
- Bacterial Inhibition : Preliminary results suggest effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain to be fully characterized.
Anticancer Studies
A significant study demonstrated that this compound could inhibit tumor growth in xenograft models:
- Xenograft Model Results : In a mouse model of colon cancer, treatment with this compound resulted in a notable reduction in tumor size compared to controls .
Antifungal Activity Evaluation
A series of derivatives were tested for antifungal efficacy:
- Efficacy Against C. albicans : Derivatives showed varying degrees of activity with some compounds achieving over 90% inhibition at concentrations as low as 1 mM .
Comparative Biological Activity Table
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) |
---|---|---|---|
This compound | Antitumor | HCT116 Colon Cancer | 0.64 |
This compound | Antifungal | C. albicans | 1.0 |
Derivative A | Antibacterial | S. aureus | 0.5 |
Derivative B | Antifungal | C. glabrata | 0.8 |
Properties
IUPAC Name |
4-chloro-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646394 | |
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-25-1 | |
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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